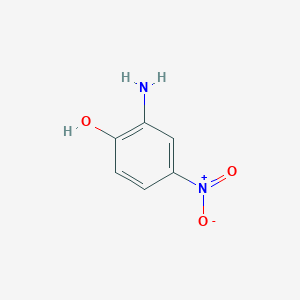
2-Amino-4-nitrophenol
Cat. No. B125904
Key on ui cas rn:
99-57-0
M. Wt: 154.12 g/mol
InChI Key: VLZVIIYRNMWPSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05393735
Procedure details


To a mixture of 10.6 g (182 mmol) of potassium fluoride and 55 ml of anhydrous dimethylformamide was added 7.76 ml (72 mmol) of ethyl bromoacetate and the reaction mixture was stirred at room temperature for 15 minutes. Then 10.79 g (70.0 mmol) of 2-amino-4-nitrophenol was added and the reaction mixture was heated to 55° C. for 6 hours. The reaction mixture was cooled slowly to room temperature, stirred for 12 hours and poured onto 300 ml ice. The solid which formed was filtered off, washed with water and dried (20-50 Torr, 50° C., 16 hrs). The resulting orange solid was taken up in 100 ml EtOAc and 100 ml H20. The aqueous layer was extracted with EtOAc (2×100 ml). The organic layers were then combined and washed with water (3×150 ml) and 10% HCl and dried (MgSO4). The solvent was removed in vacuo and the resulting solid was recrystallized from ethylene dichloride to yield 3.6 g (27% yield) of 6-nitro-2H-1,4-benzoxazin-3(4H)-one as an orange solid, m.p. 221°-223° C.




[Compound]
Name
ice
Quantity
300 mL
Type
reactant
Reaction Step Four

Yield
27%
Identifiers


|
REACTION_CXSMILES
|
[F-].[K+].Br[CH2:4][C:5](OCC)=[O:6].[NH2:10][C:11]1[CH:16]=[C:15]([N+:17]([O-:19])=[O:18])[CH:14]=[CH:13][C:12]=1[OH:20]>CN(C)C=O>[N+:17]([C:15]1[CH:14]=[CH:13][C:12]2[O:20][CH2:4][C:5](=[O:6])[NH:10][C:11]=2[CH:16]=1)([O-:19])=[O:18] |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10.6 g
|
|
Type
|
reactant
|
|
Smiles
|
[F-].[K+]
|
|
Name
|
|
|
Quantity
|
55 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
7.76 mL
|
|
Type
|
reactant
|
|
Smiles
|
BrCC(=O)OCC
|
Step Three
|
Name
|
|
|
Quantity
|
10.79 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=C(C=CC(=C1)[N+](=O)[O-])O
|
Step Four
[Compound]
|
Name
|
ice
|
|
Quantity
|
300 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the reaction mixture was stirred at room temperature for 15 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction mixture was heated to 55° C. for 6 hours
|
|
Duration
|
6 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was cooled slowly to room temperature
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred for 12 hours
|
|
Duration
|
12 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solid which formed
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was filtered off
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried (20-50 Torr, 50° C., 16 hrs)
|
|
Duration
|
16 h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous layer was extracted with EtOAc (2×100 ml)
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water (3×150 ml) and 10% HCl
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the resulting solid was recrystallized from ethylene dichloride
|
Outcomes


Product
Details
Reaction Time |
15 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[N+](=O)([O-])C=1C=CC2=C(NC(CO2)=O)C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3.6 g | |
| YIELD: PERCENTYIELD | 27% | |
| YIELD: CALCULATEDPERCENTYIELD | 26.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
